molecular formula C11H16BrNO2S B1522401 T-Butyl 3-bromo-5-methylbenzenesulfonamide CAS No. 1033201-97-6

T-Butyl 3-bromo-5-methylbenzenesulfonamide

Cat. No.: B1522401
CAS No.: 1033201-97-6
M. Wt: 306.22 g/mol
InChI Key: WGWNVSIFKNXRQV-UHFFFAOYSA-N
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Description

“T-Butyl 3-bromo-5-methylbenzenesulfonamide” is a chemical compound with the molecular formula C11H16BrNO2S . It has a molecular weight of 306.22 . This compound is used as an intermediate in the preparation of benzamides, which are selective angiotensin II AT2 receptor agonists .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16BrNO2S/c1-8-5-9(12)7-10(6-8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 . This indicates that the molecule consists of a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group that is further substituted with a tert-butyl group .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 387.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.7±3.0 kJ/mol and a flash point of 188.2±30.7 °C . The compound has a molar refractivity of 70.1±0.4 cm3, a polar surface area of 55 Å2, and a molar volume of 222.1±3.0 cm3 .

Scientific Research Applications

Synthesis of Chiral Fluorinating Agents

T-Butyl 3-bromo-5-methylbenzenesulfonamide plays a role in the synthesis of chiral fluorinating agents. For instance, it has been used in the synthesis of N-fluoro-3-methyl-3-(4-methylphenyl)-2H-benzo[e][1,2]thiazine-1,1,4-triones, which are significant in the field of fluorination chemistry (Sun, Liu, & Tang, 2008).

Development of Enantiomerically Pure Compounds

It's also instrumental in creating enantiomerically pure compounds. The treatment of N-t-butylbenzenesulfonamide with specific reagents leads to the formation of 3-methyl-3-(2-naphthyl)benzo[e][1,2]thiazine 1,1,4-triones, which are crucial for stereochemical studies in organic chemistry (Liu, 2007).

Exploration in Micellar Solutions

This chemical has also been studied in the context of micellar solutions, particularly in reactions involving methyl-4-nitrobenzenesulfonate and bromide ions. Such studies are important for understanding the behavior of molecules in different solvents and micellar environments (Muñoz et al., 2003).

Use in Electrophilic Cyanation

It is used as a reagent in the electrophilic cyanation of aryl and heteroaryl bromides. This process is vital for synthesizing benzonitriles, which have various applications in pharmaceuticals and other chemical industries (Anbarasan, Neumann, & Beller, 2011).

Role in Neurotoxicity Studies

Although not directly related to this compound, studies on N-Butylbenzenesulfonamide have provided insights into neurotoxicity in animals. Such research helps understand the impact of similar compounds on biological systems (Rider et al., 2012).

Influence on Reaction Dynamics

The compound is significant in studying the dynamics of lithium-bromine exchange reactions. These studies are essential for understanding reaction mechanisms in organic synthesis (Bailey, Luderer, & Jordan, 2006).

Properties

IUPAC Name

3-bromo-N-tert-butyl-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-8-5-9(12)7-10(6-8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWNVSIFKNXRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674508
Record name 3-Bromo-N-tert-butyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-97-6
Record name 3-Bromo-N-tert-butyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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